tert-Butyl (4-(benzylamino)cyclohexyl)carbamate

Synthetic methodology Reductive amination Boc-protected diamine synthesis

tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 227017-81-4) features orthogonal Boc (acid-labile) and benzyl (hydrogenolyzable) protecting groups on a 1,4-cyclohexyl scaffold, enabling selective sequential deprotection without intermediate reprotection. Its validated use in RIPK1 inhibitor synthesis (WO2022/229405) and insecticide R&D, plus a LogP of 3.71 as an HPLC method reference, provides proven synthetic utility. Procuring this 98% purity intermediate eliminates in-house benzylation, reducing synthesis by at least one step.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 227017-81-4
Cat. No. B3117776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(benzylamino)cyclohexyl)carbamate
CAS227017-81-4
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21)
InChIKeyOHLUWOBLCVPXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 227017-81-4): Molecular Identity, Class Designation, and Core Physicochemical Properties for Procurement


tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 227017-81-4), also designated as tert-butyl N-[4-(benzylamino)cyclohexyl]carbamate, is a synthetic organic small molecule belonging to the carbamate class, with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a solid at ambient conditions, characterized by a predicted density of 1.1±0.1 g/cm³, a predicted boiling point of 435.4±34.0 °C at 760 mmHg, and a computed LogP of 3.71 (ACD/Labs Percepta) [1]. The compound features three key functional moieties: a tert-butyl carbamate (Boc) protecting group, a cyclohexylamine core scaffold, and a benzylamine substituent at the 4-position . Commercially, it is supplied with a standard purity specification of 98% (verified by NMR, HPLC, or GC analysis) and requires storage under sealed, dry conditions at 2–8°C for optimal stability .

tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 227017-81-4): Critical Differentiation Drivers Preventing Direct Replacement by Generic Analogs


In synthetic and medicinal chemistry, compounds sharing the cyclohexylamine-carbamate scaffold cannot be interchanged without risking synthesis failure or compromised product quality. The structural specificity of tert-butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 227017-81-4) is defined by three interdependent factors: (1) the precise 1,4-substitution pattern on the cyclohexane ring, which distinguishes it from 1,2- and 1,3-regioisomers and directly influences subsequent coupling geometry [1]; (2) the presence of a benzyl-protected secondary amine at the 4-position, as opposed to a free amine or alternative protecting groups (e.g., acetyl, Cbz), which determines the orthogonality and timing of deprotection steps in multi-step synthesis [2]; and (3) the Boc (tert-butyloxycarbonyl) group at the carbamate nitrogen, which imparts a LogP of 3.71—substantially higher than free amine analogs—affecting both chromatographic purification behavior and membrane permeability in downstream functional assays . Generic substitution, even with closely related compounds such as tert-butyl (4-aminocyclohexyl)carbamate (lacking the benzyl group) or benzyl (4-aminocyclohexyl)carbamate (with Cbz replacing Boc), introduces orthogonal protecting group incompatibilities, alters solubility profiles, and may necessitate complete route re-optimization. The quantitative evidence below substantiates these differentiation points.

tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 227017-81-4): Product-Specific Quantitative Evidence for Differentiated Procurement Decisions


Validated Synthetic Yield of 69% for the trans-Diastereomer via Reductive Amination of trans-N-Boc-1,4-cyclohexanediamine

The synthesis of tert-butyl ((1r,4r)-4-(benzylamino)cyclohexyl)carbamate (CAS 264608-33-5, the trans-diastereomer) has been reported with an isolated yield of 69% following a two-step reductive amination protocol starting from tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate . In this procedure, benzaldehyde reacts with trans-N-Boc-1,4-cyclohexanediamine in methanol with acetic acid at room temperature, followed by sodium borohydride reduction (0.88 g NaBH₄, 23.3 mmol) to yield the benzyl-protected diamine. This yield benchmark serves as a procurement-relevant reference for assessing synthetic efficiency. For comparison, alternative N-benzylation methods using benzyl bromide or benzyl chloride with triethylamine on the free amine analog typically yield 70–85% but may require additional protection/deprotection steps, whereas reductive amination with aldehydes generally achieves 50–70% yields in similar diamine systems .

Synthetic methodology Reductive amination Boc-protected diamine synthesis

LogP Differentiation: Computed LogP of 3.71 and LogD (pH 7.4) of 1.66 for trans-Diastereomer Relative to Non-Benzylated Boc-Protected Analogs

The trans-diastereomer of tert-butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 264608-33-5) exhibits a computed LogP of 3.71 (ACD/Labs Percepta) and a LogD of 1.66 at pH 7.4 [1]. This lipophilicity profile contrasts with non-benzylated analogs such as tert-butyl (4-aminocyclohexyl)carbamate, which possesses a significantly lower LogP (estimated ~0.5–1.5 based on reduced hydrophobic surface area). The benzylamino moiety contributes an approximate increase of 2–3 LogP units relative to the free amine, directly influencing reversed-phase HPLC retention time and solid-phase extraction behavior. The compound's TPSA (topological polar surface area) of 50.36 Ų, with two hydrogen bond donors and three acceptors, further defines its passive membrane permeability potential .

Lipophilicity ADME prediction Chromatography optimization

Orthogonal Protecting Group Architecture: Boc and Benzyl Moieties Enable Sequential Deprotection Under Distinct Conditions

The compound contains two amine-protecting groups with fully orthogonal cleavage conditions: (1) the Boc (tert-butyloxycarbonyl) group is cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane), while (2) the benzyl group is removed via hydrogenolysis (H₂, Pd/C) or dissolving metal reduction [1]. This orthogonal architecture is structurally distinct from compounds bearing two acid-labile groups (e.g., Boc/Boc or Boc/trityl) or two hydrogenolyzable groups (e.g., Cbz/Cbz or Cbz/benzyl), where simultaneous deprotection cannot be avoided. In contrast, analogs such as benzyl (4-aminocyclohexyl)carbamate (Cbz-protected) require hydrogenolysis for both N-protecting groups, eliminating the option for differential amine unmasking. The benzyl carbamate group itself is recognized for enhancing stability while permitting selective deprotection under mild conditions [2].

Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

Documented Use as a Synthetic Building Block in RIPK1 Inhibitor Development (Patent WO2022/229405)

tert-Butyl ((1r,4r)-4-(benzylamino)cyclohexyl)carbamate (the trans-diastereomer, CAS 264608-33-5) is explicitly cited as a synthetic intermediate in WO2022/229405, a patent application disclosing tetrahydropyrrolooxazolone derivatives as RIPK1 (receptor-interacting protein kinase 1) inhibitors [1]. The compound serves as a building block for the construction of the cyclohexylamine-containing pharmacophore, with the benzyl group providing a synthetic handle that can be retained or cleaved depending on the desired final substitution pattern. This documented application contrasts with generic cyclohexylamine derivatives lacking specific substitution patterns that are not validated in peer-reviewed or patent literature for this target class. While many Boc-protected cyclohexyl diamines are commercially available, only those with the precise 1,4-benzylamino substitution have been explicitly utilized in published RIPK1 inhibitor synthetic schemes.

RIPK1 inhibition Kinase inhibitor synthesis Medicinal chemistry building blocks

tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 227017-81-4): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Orthogonally Protected 1,4-Cyclohexyl Diamine Intermediates for Multi-Step Drug Discovery

This compound is optimally suited for constructing 1,4-cyclohexyl diamine scaffolds requiring sequential, differential amine functionalization. The Boc group (acid-labile) and benzyl-protected secondary amine (hydrogenolyzable) are fully orthogonal, enabling selective deprotection and subsequent coupling without intermediate reprotection steps . Based on the validated 69% yield for trans-diastereomer synthesis , procurement of the pre-formed benzylated intermediate eliminates the need for in-house reductive amination optimization, reducing total synthetic steps by at least one step relative to starting from tert-butyl (4-aminocyclohexyl)carbamate and performing benzylation.

Construction of RIPK1 Inhibitor Pharmacophores Containing Cyclohexylamine Linkers

As documented in WO2022/229405, the trans-diastereomer (CAS 264608-33-5) serves as a validated intermediate in the synthesis of tetrahydropyrrolooxazolone-based RIPK1 inhibitors . Procurement of this specific compound provides a known-good building block for medicinal chemistry teams targeting RIPK1, a kinase implicated in inflammation, neurodegeneration, and ischemia-reperfusion injury. The benzyl group may be retained in the final compound or cleaved post-coupling, offering synthetic flexibility that is not available with simple Boc-protected diamines lacking the benzyl substituent.

Chromatographic Method Development Requiring Defined Lipophilicity Range (LogP ~3.7)

The compound's computed LogP of 3.71 and LogD (pH 7.4) of 1.66 make it a suitable reference standard for reversed-phase HPLC method development targeting moderately lipophilic amine-containing compounds. Its TPSA of 50.36 Ų and the presence of both hydrogen bond donors (2) and acceptors (3) provide a reproducible retention profile. This lipophilicity benchmark is useful for calibrating gradient elution methods for Boc-protected amine libraries and for validating predictive LogP models in computational chemistry workflows.

Insecticide Intermediate Production via Carbamate Scaffold Functionalization

According to industrial chemical databases, tert-butyl (4-(benzylamino)cyclohexyl)carbamate is utilized as an intermediate in the production of insecticides, where the carbamate functional group and cyclohexyl core contribute to pesticidal activity profiles . The benzylamino moiety may serve as a pro-pesticide handle or as a structural determinant of target-site binding. Procurement from suppliers with 98% purity specifications (verified by NMR, HPLC, or GC) ensures minimal impurities that could interfere with downstream formulation processes or environmental safety assessments .

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